3-(Bromoacetyl)coumarin

Description

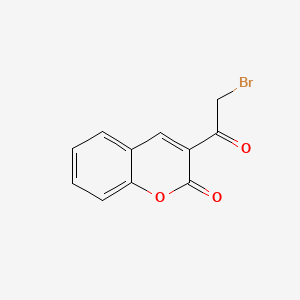

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoacetyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO3/c12-6-9(13)8-5-7-3-1-2-4-10(7)15-11(8)14/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYOLVNSXVYRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366272 | |

| Record name | 3-(Bromoacetyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29310-88-1 | |

| Record name | 3-(Bromoacetyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Bromoacetyl)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Bromoacetyl)coumarin

For researchers, medicinal chemists, and professionals in drug development, 3-(bromoacetyl)coumarin stands out as a pivotal intermediate. Its versatile reactivity makes it a valuable scaffold for synthesizing a diverse array of heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of its synthesis, detailed characterization, and its role as a versatile building block in organic and medicinal chemistry.

Synthesis of 3-(Bromoacetyl)coumarin

The most prevalent and efficient method for the synthesis of 3-(bromoacetyl)coumarin involves the bromination of its precursor, 3-acetylcoumarin (B160212).[1][2][3] This two-step synthesis is outlined below, starting from readily available reagents.

Step 1: Synthesis of 3-Acetylcoumarin

The initial step involves the Knoevenagel condensation of salicylaldehyde (B1680747) with ethyl acetoacetate (B1235776). This reaction is typically catalyzed by a weak base, such as piperidine (B6355638), and proceeds at room temperature.[3][4]

Experimental Protocol:

A mixture of salicylaldehyde (3 mmol), ethyl acetoacetate (3 mmol), and piperidine (0.1 mmol) is stirred at room temperature for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the resulting solid is recrystallized from ethanol (B145695) to yield pure 3-acetylcoumarin.[3]

Step 2: Bromination of 3-Acetylcoumarin

The synthesized 3-acetylcoumarin is then subjected to bromination to yield the target compound, 3-(bromoacetyl)coumarin. Various brominating agents can be employed, including molecular bromine, N-bromosuccinimide (NBS), and copper(II) bromide.[1][2] A common laboratory-scale procedure utilizes molecular bromine in a suitable solvent like chloroform (B151607) or acetic acid.[3][5]

Experimental Protocol:

To a solution of 3-acetylcoumarin (0.01 mol) in 20 mL of chloroform, a solution of bromine (0.01 mol) in 5 mL of chloroform is added dropwise. The reaction mixture is then stirred at 50 °C for 15 minutes. After cooling, the precipitate formed is collected by filtration and washed with ether. The crude product is then recrystallized from acetic acid to afford pure 3-(bromoacetyl)coumarin.[3]

Synthetic Workflow

Caption: Synthetic workflow for 3-(bromoacetyl)coumarin.

Characterization Data

The structural confirmation of 3-(bromoacetyl)coumarin is achieved through various spectroscopic techniques. The following tables summarize the key characterization data.

Table 1: Physicochemical and Yield Data

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇BrO₃ | [6] |

| Molecular Weight | 267.08 g/mol | [6] |

| Melting Point | 164-168 °C | [6][7] |

| Appearance | Solid | [6][7] |

| Yield | 85% | [3] |

Table 2: Spectroscopic Data

| Technique | Key Peaks/Signals | Reference |

| IR (cm⁻¹) | 3100-3000 (C-H aromatic), 1729 (C=O lactone), 1674 (C=O ketone) | [1][8] |

| ¹H NMR (DMSO-d₆, δ ppm) | 8.63 (s, 1H, H-4), 7.81-7.28 (m, 4H, Ar-H), 4.74 (s, 2H, CH₂) | [1][3] |

| ¹³C NMR (δ ppm) | 188.9 (C=O ketone), 158.9 (C=O lactone), 155.5, 147.8, 137.0, 130.5, 125.2, 124.6, 118.4, 116.9, 35.6 (CH₂) | [1][3] |

| Mass Spec (HRMS) | m/z 266.9665 ([M+H]⁺, calcd. for C₁₁H₈⁷⁹BrO₃ 266.9657) | [1][2] |

Applications in Drug Development and Organic Synthesis

3-(Bromoacetyl)coumarin is a highly versatile building block due to the presence of the reactive bromoacetyl group.[9] This functionality makes it an excellent electrophile for reactions with various nucleophiles, leading to the formation of a wide range of heterocyclic systems.[1][10][11]

Its primary application lies in the synthesis of:

-

Thiazole (B1198619) derivatives: Reaction with thioamides or thioureas via the Hantzsch thiazole synthesis.[1][2] These coumarin-thiazole hybrids have shown potential as anti-inflammatory, antibacterial, and acetylcholinesterase inhibitors.[12]

-

Imidazole derivatives: Through condensation reactions with appropriate precursors.[1]

-

Pyrazole derivatives: Via cyclization of coumarinyl hydrazones.[1]

-

Fluorescent Probes: The coumarin (B35378) scaffold is inherently fluorescent, and modifications at the 3-position can be used to develop probes for biological imaging.[9]

Logical Relationship of 3-(Bromoacetyl)coumarin in Heterocycle Synthesis

Caption: Reactivity of 3-(bromoacetyl)coumarin in synthesis.

This guide provides a foundational understanding of the synthesis and characterization of 3-(bromoacetyl)coumarin, equipping researchers with the necessary information to utilize this important intermediate in their scientific endeavors.

References

- 1. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]

- 3. Design, synthesis and docking study of novel coumarin ligands as potential selective acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 3-(Bromoacetyl)coumarin 97 29310-88-1 [sigmaaldrich.com]

- 7. 3-(Bromoacetyl)coumarin 97 29310-88-1 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. [PDF] 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications | Semantic Scholar [semanticscholar.org]

- 11. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(Bromoacetyl)coumarin: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromoacetyl)coumarin is a versatile synthetic intermediate that serves as a crucial building block in medicinal chemistry and materials science. Its unique chemical structure, featuring a reactive bromoacetyl group attached to a fluorescent coumarin (B35378) scaffold, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 3-(bromoacetyl)coumarin, with a focus on its role in the development of novel heterocyclic compounds, potential therapeutic agents, and fluorescent probes. Detailed experimental protocols for key reactions and a summary of its physicochemical properties are presented to facilitate its use in research and development.

Chemical Properties of 3-(Bromoacetyl)coumarin

3-(Bromoacetyl)coumarin is a stable, off-white to yellow crystalline solid at room temperature. Its core structure consists of a coumarin (2H-chromen-2-one) nucleus substituted at the 3-position with a bromoacetyl group. This combination of a rigid, planar coumarin ring system and a highly reactive α-halo ketone moiety underpins its utility in organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of 3-(bromoacetyl)coumarin is presented in Table 1. This data is essential for its handling, characterization, and use in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₇BrO₃ | [1][2] |

| Molecular Weight | 267.08 g/mol | [1][2] |

| Melting Point | 164-168 °C | [2] |

| Appearance | Off-white to yellow powder/crystal | [3] |

| Solubility | Soluble in chloroform (B151607), acetone, and ethanol (B145695).[4][] | |

| Storage Temperature | 0-8 °C | [3] |

Spectral Data

The spectral characteristics of 3-(bromoacetyl)coumarin are fundamental for its identification and for monitoring the progress of reactions in which it is a reactant. Key spectral data are summarized in Table 2.

| Spectral Data | Key Features | Reference(s) |

| ¹H NMR | A singlet signal for the H-4 proton of the coumarin ring appears at approximately δ = 8.63 ppm. The methylene (B1212753) (CH₂) protons of the bromoacetyl group appear as a singlet at around δ = 4.74 ppm.[6] | |

| ¹³C NMR | Characteristic signals for the α,β-unsaturated ketonic carbon, the lactonic carbonyl carbon, and the methylene carbon are observed at approximately δ = 188.9 ppm, 158.9 ppm, and 35.6 ppm, respectively.[6] | |

| Infrared (IR) | The IR spectrum shows two distinct carbonyl stretching bands: one for the α,β-unsaturated ketone at around 1674 cm⁻¹ and another for the lactone carbonyl at approximately 1729 cm⁻¹. Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region.[6] | |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) shows a molecular ion peak [M+H]⁺ at m/z 266.9665, which corresponds to the calculated value for C₁₁H₈⁷⁹BrO₃⁺ (266.9657).[6] | |

| UV-Vis (λmax) | 363 nm (in Methanol) |

Reactivity and Synthetic Applications

The reactivity of 3-(bromoacetyl)coumarin is dominated by the electrophilic nature of the carbon atom bearing the bromine atom, making it an excellent substrate for nucleophilic substitution reactions. This property has been extensively exploited for the synthesis of a wide array of heterocyclic compounds with potential biological activities.

Synthesis of 3-(Bromoacetyl)coumarin

The most common method for the synthesis of 3-(bromoacetyl)coumarin involves the bromination of 3-acetylcoumarin (B160212).[7] Various brominating agents can be employed, with elemental bromine in a suitable solvent like chloroform or acetic acid being a traditional choice.

To a solution of 3-acetylcoumarin (0.025 mol) in chloroform, a solution of bromine (4 g in 13 ml of chloroform) is added with shaking.[] The mixture is then heated under reflux for 1 hour.[] After cooling, the solid that separates is collected, washed with ether, and recrystallized from an ethanol-chloroform mixture (2:1) to yield yellow needle-like crystals of 3-(bromoacetyl)coumarin.[]

Reactions with Nucleophiles: A Gateway to Heterocycles

3-(Bromoacetyl)coumarin is a versatile precursor for the synthesis of various five- and six-membered heterocyclic systems, including thiazoles, pyrazoles, and pyridines.[4] These reactions typically proceed via nucleophilic attack on the α-carbon of the bromoacetyl group, followed by cyclization.

The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for the preparation of thiazoles from α-haloketones. In the context of 3-(bromoacetyl)coumarin, it reacts readily with thiourea (B124793) or substituted thioureas to yield 3-(2-aminothiazol-4-yl)coumarins.[]

A mixture of 3-acetylcoumarin, thiourea, and N-bromosuccinimide (NBS) with benzoyl peroxide as a radical initiator is reacted in a single step.[] Alternatively, 3-acetylcoumarin can be reacted with bromine in the presence of a lanthanide(III) catalyst, followed by treatment with thiourea.[] These methods provide good yields of the desired 3-(2-aminothiazol-4-yl)coumarins.[]

Pyrazole moieties can be constructed by reacting 3-(bromoacetyl)coumarin with hydrazine (B178648) derivatives. For instance, a one-pot, multi-component reaction of 3-(bromoacetyl)coumarin, acetylacetone, and hydrazine hydrate (B1144303) in refluxing ethanol affords 3,5-dimethylpyrazole (B48361) derivatives.[4]

The synthesis of pyridine (B92270) derivatives can be achieved through various strategies. For example, the reaction of 3-(bromoacetyl)coumarin with 2-amino-4-methylpyridine (B118599) under neat and catalyst-free conditions yields 3-(7-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one.[4]

Biological Significance and Applications

Derivatives of 3-(bromoacetyl)coumarin have garnered significant interest in drug discovery due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][6]

Anticancer Activity and Mechanism of Action

Coumarin-thiazole hybrids, synthesized from 3-(bromoacetyl)coumarin, have been investigated as potent anticancer agents.[1] One of the key mechanisms of action for some of these derivatives is the inhibition of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle.[1] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. The coumarin moiety often engages in hydrophobic interactions within the ATP-binding pocket of the enzyme, while the thiazole and associated functionalities can form key hydrogen bonds, leading to potent inhibition.[1]

Fluorescent Probes for Biological Imaging

The inherent fluorescence of the coumarin scaffold makes 3-(bromoacetyl)coumarin an excellent starting material for the development of fluorescent probes.[4][6] These probes are designed to exhibit a change in their fluorescence properties upon interaction with a specific analyte or enzyme, enabling the visualization and quantification of biological processes. A notable application is in the development of "turn-on" fluorescent probes for detecting enzyme activity, such as nitroreductase, which is often overexpressed in hypoxic tumor cells.[3]

The general design involves attaching a nitroaromatic group to the coumarin fluorophore through a linker that quenches its fluorescence. In the presence of nitroreductase, the nitro group is reduced to an amino group, which in turn leads to the release of the fluorophore and a significant increase in fluorescence intensity.

Conclusion

3-(Bromoacetyl)coumarin is a highly valuable and versatile reagent in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds. Its well-defined chemical properties and predictable reactivity make it an ideal starting material for the development of novel compounds with significant potential in medicinal chemistry and as fluorescent probes for biological applications. The continued exploration of the reactivity of 3-(bromoacetyl)coumarin is expected to lead to the discovery of new molecules with enhanced therapeutic efficacy and advanced diagnostic capabilities.

References

- 1. Design, synthesis, and anticancer evaluation of novel coumarin/thiazole congeners as potential CDK2 inhibitors with molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-(Bromoacetyl)coumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-(Bromoacetyl)coumarin, a key intermediate in the synthesis of various heterocyclic compounds with significant biological activities. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for 3-(Bromoacetyl)coumarin are summarized in the tables below for clear reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 3-(Bromoacetyl)coumarin [1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.63 | Singlet | H-4 |

| 4.74 | Singlet | -CH₂- |

Table 2: ¹³C NMR Spectroscopic Data of 3-(Bromoacetyl)coumarin [1]

| Chemical Shift (δ) ppm | Assignment |

| 188.9 | α,β-unsaturated ketonic carbon |

| 158.9 | Lactonic carbon |

| 35.6 | Methylene carbon (-CH₂-) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 3-(Bromoacetyl)coumarin [1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3100–3000 | C–H stretching (aromatic) |

| 1729 | C=O stretching (lactonic) |

| 1674 | C=O stretching (α,β-unsaturated ketonic) |

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of 3-(Bromoacetyl)coumarin [1]

| m/z | Formula | Ion |

| 266.9665 | C₁₁H₈⁷⁹BrO₃ | [M+H]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These represent typical procedures for the characterization of coumarin (B35378) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of coumarin derivatives is as follows:

-

Sample Preparation: Approximately 5-10 mg of the 3-(Bromoacetyl)coumarin sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[2][3] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2][3]

-

Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[3]

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are accumulated to ensure a good signal-to-noise ratio.[2][3]

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A wider spectral width, typically from 0 to 220 ppm, is required. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are often necessary to achieve adequate signal intensity.[3]

Infrared (IR) Spectroscopy

FTIR spectra are commonly acquired using the following method:

-

Sample Preparation: For solid samples like 3-(Bromoacetyl)coumarin, the Attenuated Total Reflectance (ATR) technique is frequently employed. A small amount of the powdered sample is placed directly onto the ATR crystal. Alternatively, the KBr pellet method can be used, where a small amount of the sample is intimately mixed with dry potassium bromide and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

High-resolution mass spectra for coumarin derivatives are generally obtained as follows:

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source like Electrospray Ionization (ESI) is used.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer. For ESI, the analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired over a relevant mass-to-charge (m/z) range.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like 3-(Bromoacetyl)coumarin.

Caption: General workflow for the synthesis and spectroscopic characterization of 3-(Bromoacetyl)coumarin.

References

3-(Bromoacetyl)coumarin: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a significant class of benzopyrone scaffolds found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2][3] Their unique structural and photophysical properties have made them invaluable in the fields of medicinal chemistry and materials science. Among the vast family of coumarin (B35378) derivatives, 3-(Bromoacetyl)coumarin has emerged as a particularly versatile and powerful building block. Its reactive bromoacetyl group at the 3-position makes it an excellent electrophilic intermediate for the synthesis of a diverse range of heterocyclic compounds, fluorescent probes, and potential therapeutic agents.[1][2][3][4] This technical guide provides an in-depth exploration of the discovery, synthesis, and multifaceted applications of 3-(Bromoacetyl)coumarin.

Historical Context and Discovery

The history of 3-(Bromoacetyl)coumarin is intrinsically linked to the development of coumarin chemistry. The first synthesis of the parent coumarin molecule was reported by William Henry Perkin in 1868 through the reaction that now bears his name.[5] Over the following decades, numerous methods for the synthesis of the coumarin nucleus were developed, including the Pechmann condensation, Knoevenagel condensation, and others.[5]

The direct precursor to 3-(Bromoacetyl)coumarin is 3-acetylcoumarin (B160212). The synthesis of 3-acetylcoumarin is most commonly achieved via the Knoevenagel condensation of salicylaldehyde (B1680747) with ethyl acetoacetate (B1235776).[5][6] The subsequent bromination of the acetyl group to yield 3-(Bromoacetyl)coumarin is a straightforward and efficient transformation. While a singular "discovery" paper for 3-(Bromoacetyl)coumarin is not readily identifiable, its preparation from 3-acetylcoumarin has become a standard procedure in organic synthesis, widely employed since the mid-20th century for the elaboration of the coumarin scaffold.

Synthesis of 3-(Bromoacetyl)coumarin

The primary and most widely adopted method for the synthesis of 3-(Bromoacetyl)coumarin is the direct bromination of 3-acetylcoumarin. This reaction is typically carried out using bromine in a suitable organic solvent, such as chloroform (B151607) or acetic acid.

Caption: Synthetic pathway to 3-(Bromoacetyl)coumarin.

Experimental Protocols

Protocol 1: Synthesis of 3-Acetylcoumarin

This protocol is based on the Knoevenagel condensation of salicylaldehyde and ethyl acetoacetate.[5][6]

-

Materials:

-

Salicylaldehyde

-

Ethyl acetoacetate

-

Piperidine (B6355638) (catalyst)

-

Ethanol (B145695) (solvent)

-

-

Procedure:

-

In a round-bottom flask, dissolve salicylaldehyde (1 equivalent) in ethanol.

-

Add ethyl acetoacetate (1.1 equivalents) to the solution.

-

Add a catalytic amount of piperidine (0.1 equivalents).

-

Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain pure 3-acetylcoumarin as yellow needles.

-

Protocol 2: Synthesis of 3-(Bromoacetyl)coumarin

This protocol describes the bromination of 3-acetylcoumarin.[6]

-

Materials:

-

3-Acetylcoumarin

-

Bromine

-

Chloroform (solvent)

-

-

Procedure:

-

Dissolve 3-acetylcoumarin (1 equivalent) in chloroform in a round-bottom flask.

-

Slowly add a solution of bromine (1.1 equivalents) in chloroform to the flask with stirring. The addition should be done in a fume hood due to the hazardous nature of bromine.

-

After the addition is complete, heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product will precipitate.

-

Filter the solid product and wash it with a small amount of cold ether to remove excess bromine.

-

Recrystallize the crude product from an ethanol-chloroform mixture to yield pure 3-(Bromoacetyl)coumarin.

-

Physicochemical and Spectroscopic Data

3-(Bromoacetyl)coumarin is a stable crystalline solid. Its structure has been confirmed by various spectroscopic techniques.

| Parameter | Data |

| Molecular Formula | C₁₁H₇BrO₃ |

| Molecular Weight | 267.08 g/mol |

| Appearance | Yellowish crystalline solid |

| Melting Point | 164-168 °C |

| IR (KBr, cm⁻¹) | ~1729 (lactone C=O), ~1674 (keto C=O) |

| ¹H NMR (CDCl₃, δ ppm) | ~4.74 (s, 2H, -CH₂Br), ~7.3-7.8 (m, 4H, Ar-H), ~8.63 (s, 1H, H-4) |

| ¹³C NMR (CDCl₃, δ ppm) | ~35.6 (-CH₂Br), ~116-145 (aromatic carbons), ~158.9 (lactone C=O), ~188.9 (keto C=O) |

| Mass Spec (HRMS) | m/z 266.9665 (calcd. for C₁₁H₈⁷⁹BrO₃ [M+H]⁺ 266.9657) |

Reactivity and Synthetic Applications

The synthetic utility of 3-(Bromoacetyl)coumarin stems from the presence of a reactive α-haloketone moiety, making it an excellent substrate for nucleophilic substitution and condensation reactions. This has been extensively exploited to construct a wide variety of heterocyclic systems fused or attached to the coumarin ring.

Caption: Key reactions of 3-(Bromoacetyl)coumarin.

1. Synthesis of Thiazole Derivatives:

One of the most prominent applications of 3-(Bromoacetyl)coumarin is in the Hantzsch thiazole synthesis. Reaction with various thioureas or thioamides leads to the formation of coumarinyl-substituted thiazoles, which are known to possess a range of biological activities.[1][4]

2. Synthesis of Imidazole (B134444) Derivatives:

Condensation of 3-(Bromoacetyl)coumarin with amidines or other nitrogen-containing dinucleophiles provides access to coumarinyl-imidazoles. These compounds are of interest in medicinal chemistry due to the prevalence of the imidazole core in pharmaceuticals.

3. Synthesis of Thiophene (B33073) and Furan (B31954) Derivatives:

Reactions with sulfur or oxygen-based nucleophiles can be employed to construct thiophene and furan rings attached to the coumarin scaffold.

4. Use as a Fluorescent Probe:

The coumarin nucleus is inherently fluorescent, and derivatives of 3-(Bromoacetyl)coumarin have been developed as fluorescent probes for the detection of biologically important species.[1] The bromoacetyl group can react with specific analytes, leading to a change in the fluorescence properties of the molecule, enabling detection and quantification.

Biological Significance and Drug Development

The diverse heterocyclic systems synthesized from 3-(Bromoacetyl)coumarin have shown promise in various therapeutic areas. These derivatives have been investigated for their:

-

Antimicrobial activity: Many thiazole and imidazole derivatives exhibit antibacterial and antifungal properties.[2]

-

Anticancer activity: Certain coumarinyl-heterocycles have demonstrated antiproliferative effects against various cancer cell lines.[1][4]

-

Enzyme inhibition: The electrophilic nature of the bromoacetyl group allows it to act as a covalent inhibitor of certain enzymes, making it a valuable tool in drug design.

-

Antidiabetic properties: Some derivatives have been identified as potential inhibitors for targets related to type 2 diabetes mellitus.[1][3][4]

3-(Bromoacetyl)coumarin is a cornerstone intermediate in modern organic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the high reactivity of its α-bromoacetyl group, provides a versatile platform for the construction of a vast library of complex molecules. The rich history of coumarin chemistry, coupled with the ongoing discovery of novel biological activities and applications for its derivatives, ensures that 3-(Bromoacetyl)coumarin will remain a molecule of significant interest to researchers, scientists, and drug development professionals for the foreseeable future. Its utility as a synthetic building block and a precursor for functional molecules underscores its importance in the advancement of chemical and biomedical sciences.

References

- 1. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. [PDF] 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

3-(Bromoacetyl)coumarin: A Versatile Scaffold for Innovations in Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Coumarin (B35378) and its derivatives are fundamental scaffolds in organic and medicinal chemistry, renowned for their broad spectrum of biological activities.[1][2][3] Among these, 3-(bromoacetyl)coumarin stands out as a highly versatile and reactive building block.[1][3][4] The presence of the α-haloketone functionality makes it an excellent electrophile for a wide array of nucleophilic substitution and condensation reactions. This guide provides a comprehensive overview of the synthesis, properties, and extensive applications of 3-(bromoacetyl)coumarin in the construction of diverse heterocyclic systems.[1][4] Detailed experimental protocols, quantitative data summaries, and schematic diagrams are presented to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Synthesis and Physicochemical Properties

3-(Bromoacetyl)coumarin is typically synthesized via the bromination of 3-acetylcoumarin (B160212) in a suitable solvent like chloroform (B151607).[5] Its physical and spectroscopic properties are well-characterized, providing a solid foundation for its use in further synthetic transformations.

Table 1: Physicochemical and Spectroscopic Data of 3-(Bromoacetyl)coumarin

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇BrO₃ | [6][7] |

| Molecular Weight | 267.08 g/mol | [6][7] |

| Appearance | Solid | [7] |

| Melting Point | 164-168 °C | [7] |

| IR (cm⁻¹) | 1729 (C=O, lactone), 1674 (C=O, ketone), 3100-3000 (C-H, aromatic) | [1][8][9] |

| ¹H NMR (δ, ppm) | 8.63 (s, 1H, H-4), 4.74 (s, 2H, CH₂) | [1][8][9] |

| ¹³C NMR (δ, ppm) | 188.9 (C=O, ketone), 158.9 (C=O, lactone), 35.6 (CH₂) | [1][8] |

| Mass Spec (m/z) | 266.9665 ([M+H]⁺ for C₁₁H₈⁷⁹BrO₃) | [1][8] |

Experimental Protocol: Synthesis of 3-(Bromoacetyl)coumarin from 3-Acetylcoumarin

A general and efficient method for the preparation of 3-(bromoacetyl)coumarin involves the direct bromination of 3-acetylcoumarin.

-

Reagents and Solvents: 3-acetylcoumarin, bromine, chloroform.

-

Procedure:

-

Dissolve 3-acetylcoumarin in chloroform.

-

Slowly add a solution of bromine in chloroform to the reaction mixture at room temperature with constant stirring.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

The precipitated product, 3-(bromoacetyl)coumarin, is collected by filtration, washed with a small amount of cold chloroform, and dried under vacuum.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Applications in the Synthesis of Heterocyclic Compounds

The reactivity of the bromoacetyl group in 3-(bromoacetyl)coumarin makes it an invaluable precursor for the synthesis of a wide variety of five and six-membered heterocyclic compounds, many of which are of significant interest in medicinal chemistry.[1][2][3][4][10]

Workflow for Heterocycle Synthesis from 3-(Bromoacetyl)coumarin

Caption: General synthetic pathways from 3-(bromoacetyl)coumarin.

Synthesis of Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a classic and efficient method for constructing the thiazole ring.[1] 3-(Bromoacetyl)coumarin readily undergoes cyclocondensation with various thioureas and thioamides to yield coumarin-substituted thiazoles.[1][8] These compounds are of particular interest due to their potential biological activities.

Caption: Hantzsch synthesis of coumarin-thiazole derivatives.

-

Reagents and Solvents: 3-(bromoacetyl)coumarin, N-substituted thiourea, ethanol, sodium acetate (B1210297).

-

Procedure:

-

A mixture of 3-(bromoacetyl)coumarin (1 mmol) and the appropriate N-substituted thiourea (1 mmol) is refluxed in ethanol.

-

Sodium acetate is added as a base to facilitate the cyclization.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with water and ethanol, and then dried.

-

-

Yields: This reaction typically proceeds in high yields.[1]

Synthesis of Pyrazole Derivatives

Coumarin-pyrazole hybrids have been synthesized through a one-pot multi-component reaction involving 3-(bromoacetyl)coumarin, acetylacetone (B45752), and hydrazine hydrate.[1][2]

-

Reagents and Solvents: 3-(bromoacetyl)coumarin, acetylacetone, hydrazine hydrate, ethanol.

-

Procedure:

-

A solution of 3-(bromoacetyl)coumarin (1 mmol), acetylacetone (1 mmol), and hydrazine hydrate (1 mmol) in ethanol is refluxed.

-

The reaction is monitored by TLC.

-

After completion, the mixture is cooled, and the resulting solid is collected by filtration and recrystallized from a suitable solvent.

-

Synthesis of Imidazole Derivatives

Novel substituted imidazoles can be prepared via a three-component reaction of 3-(bromoacetyl)coumarin, ammonium thiocyanate, and a primary amine derivative.[8]

-

Reagents and Solvents: 3-(bromoacetyl)coumarin, ammonium thiocyanate, phenacyl aniline (B41778), ethanol.

-

Procedure:

-

A mixture of 3-(bromoacetyl)coumarin (1 mmol), ammonium thiocyanate (1 mmol), and phenacyl aniline (1 mmol) is heated in ethanol.

-

The reaction proceeds to form the corresponding coumarin-imidazole derivative.

-

The product is isolated by filtration upon cooling and purified by recrystallization.

-

Synthesis of Thiophene and Pyrrole Derivatives

3-(Bromoacetyl)coumarin also serves as a precursor for five-membered heterocycles with one heteroatom, such as thiophenes and pyrroles.[1][8] Thiophenes can be synthesized by reacting 3-(bromoacetyl)coumarin with sulfur and an active methylene compound like malononitrile in the presence of a base.[8] Pyrrole derivatives have been obtained through a multi-component reaction of 3-(bromoacetyl)coumarin, an amine, and a β-dicarbonyl compound.[1]

Biological and Other Applications

Derivatives of 3-(bromoacetyl)coumarin are not only synthetically important but also exhibit a wide range of biological activities and other applications.

Bioactive Molecules

The heterocyclic systems synthesized from 3-(bromoacetyl)coumarin are often associated with significant pharmacological properties.[1][2]

| Heterocyclic Core | Biological Activity | References |

| Coumarin-Thiazole | Antimicrobial, Anticancer, Anti-inflammatory | [1][11][12][13] |

| Coumarin-Pyrazole | Anticancer, Antimicrobial | [1][14] |

| Coumarin-Imidazole | Antimicrobial, Anticancer | [8] |

| General Coumarins | Anticoagulant, Antibiotic, Antioxidant, Antitumor | [1][15][16][17][18][19][20][21][22][23][24] |

The diverse biological activities of these derivatives make them promising candidates for drug discovery and development.[16][19][21] For instance, certain coumarin-thiazole hybrids have shown potent antimicrobial and anticancer activities.[11][25] The anticancer mechanisms of coumarin derivatives are multifaceted, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways like PI3K/Akt/mTOR.[19][21][24]

Fluorescent Labeling and Sensors

The coumarin scaffold is inherently fluorescent. This property, combined with the reactive handle of the bromoacetyl group, makes 3-(bromoacetyl)coumarin a useful reagent for the development of fluorescent probes and chemosensors for detecting various analytes.[1][26] It can be used to label biomolecules or to construct sensors for environmental pollutants.[1][5]

Conclusion

3-(Bromoacetyl)coumarin has firmly established itself as a cornerstone building block in modern organic synthesis. Its straightforward preparation, well-defined reactivity, and the diverse array of accessible heterocyclic structures underscore its importance. The resulting coumarin-based heterocycles exhibit a remarkable range of biological activities, positioning them as privileged scaffolds in the ongoing quest for novel therapeutic agents. This guide has provided a detailed overview of the synthesis, properties, and synthetic utility of 3-(bromoacetyl)coumarin, offering valuable protocols and data to inspire and facilitate further research in this exciting field.

References

- 1. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. [PDF] 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications | Semantic Scholar [semanticscholar.org]

- 4. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 3-(Bromoacetyl)coumarin 97 29310-88-1 [sigmaaldrich.com]

- 6. 3-(Bromoacetyl)coumarin | C11H7BrO3 | CID 2063461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(溴乙酰基)香豆素 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 15. mdpi.com [mdpi.com]

- 16. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 19. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Medwin Publishers | Synthesis, Spectral Studies and Antimicrobial Activity ofCoumarin Derivatives [medwinpublishers.com]

- 21. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 23. Cytotoxic and Antitumor Activity of some Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 25. [PDF] Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity | Semantic Scholar [semanticscholar.org]

- 26. Buy 3-(Bromoacetyl)coumarin | 29310-88-1 [smolecule.com]

A Comprehensive Guide to the Synthesis of Heterocyclic Compounds from 3-(Bromoacetyl)coumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic versatility of 3-(bromoacetyl)coumarin as a precursor for a wide array of heterocyclic compounds. Coumarin (B35378) derivatives are recognized for their significant and diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticoagulant activities.[1][2][3] The strategic functionalization of the coumarin nucleus through the reactive bromoacetyl group at the C3 position opens up a vast chemical space for the development of novel therapeutic agents. This document details the key synthetic transformations, presents quantitative data in a structured format, provides explicit experimental protocols, and illustrates the reaction pathways for the synthesis of five and six-membered heterocyclic systems.

The Chemical Reactivity of 3-(Bromoacetyl)coumarin

3-(Bromoacetyl)coumarin is a highly versatile building block due to the presence of multiple electrophilic sites that are susceptible to nucleophilic attack.[4][5] The primary sites for reaction are the carbon of the bromomethyl group (-CH2Br), the exo-carbonyl group, the lactonic carbonyl group, and the C4 position of the coumarin ring.[4][5] This reactivity allows for a variety of chemical transformations, including nucleophilic substitution, cyclization, and multicomponent reactions, making it an ideal starting material for the synthesis of complex heterocyclic systems.[6][7][8]

Synthesis of Five-Membered Heterocyclic Rings

The reaction of 3-(bromoacetyl)coumarin with various nucleophiles is a cornerstone for the synthesis of five-membered heterocycles, particularly those containing nitrogen, sulfur, and oxygen atoms.

The Hantzsch thiazole (B1198619) synthesis is a classical and efficient method for constructing the thiazole ring.[5] This involves the cyclocondensation of α-haloketones, such as 3-(bromoacetyl)coumarin, with a thioamide-containing reagent like thiourea, thioacetamide (B46855), or thiosemicarbazide.[5][9]

-

Reaction with Thiourea/Thioamides: The reaction with N-substituted thioureas yields 2-aminothiazolylcoumarins.[5] Similarly, reacting with thioacetamide in refluxing methanol (B129727) produces 3-(2-methylthiazol-4-yl)-2H-chromen-2-one.[4]

-

Reaction with Thiosemicarbazides: One-pot reactions involving 3-(bromoacetyl)coumarin, thiosemicarbazide, and various aldehydes lead to the formation of diverse thiazolyl coumarin derivatives.[4][5] For instance, cyclization with thiosemicarbazides in ethanol (B145695) with a catalytic amount of triethylamine (B128534) yields thiazolylcoumarin derivatives.[4][5]

The synthesis of imidazole-containing coumarins often involves the reaction of 3-(bromoacetyl)coumarin with compounds containing an amino group, leading to the formation of a new heterocyclic ring.

-

Substituted Imidazoles: A one-pot, three-component reaction of 3-(bromoacetyl)coumarin, ammonium (B1175870) thiocyanate, and phenacyl aniline (B41778) can produce novel substituted imidazoles.[4]

-

Fused Imidazoles: Fused systems such as coumarin-imidazo[1,2-a]pyrimidines can be synthesized by heating a mixture of 3-(bromoacetyl)coumarin and 2-aminopyrimidine (B69317) derivatives, often enhanced by microwave irradiation.[4][5][8] Similarly, reaction with 2-aminothiazoles leads to imidazo[2,1-b]thiazoles, and with 2-amino-1,3,4-thiadiazole, it yields imidazo[2,1-b][4][6][7]thiadiazoles.[4][8]

Pyrazole moieties can be incorporated into the coumarin scaffold through multicomponent reactions. A one-pot reaction of 3-(bromoacetyl)coumarin derivatives, acetylacetone, and hydrazine (B178648) hydrate (B1144303) in refluxing ethanol yields 3,5-dimethylpyrazole (B48361) derivatives.[4][8]

The Gewald thiophene (B33073) synthesis is applicable for creating thiophene-coumarin hybrids.[10] This reaction involves treating 3-(bromoacetyl)coumarin with elemental sulfur and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base such as triethylamine to furnish 2-aminothiophene derivatives.[4][10]

-

Triazoles: Bis-coumarinyl triazoles can be constructed using a Huisgen 1,3-dipolar cycloaddition reaction between 3-(bromoacetyl)coumarin derivatives, sodium azide, and coumarin propargyl ethers.[4][5]

-

Tetrazoles: 1,5-Disubstituted tetrazole-based chromone (B188151) derivatives are synthesized via a four-component condensation of 3-(bromoacetyl)coumarin, an aldehyde, sodium azide, and hydroxylamine.[4][5]

Synthesis of Six-Membered Heterocyclic Rings

3-(Bromoacetyl)coumarin also serves as a key starting material for six-membered heterocycles.

Multicomponent reactions are a powerful tool for synthesizing pyridine-coumarin conjugates. The condensation of 3-(bromoacetyl)coumarin, an aldehyde, and an active methylene nitrile (like malononitrile) in the presence of ammonium acetate (B1210297) yields highly substituted pyridine (B92270) derivatives.[4][5]

Similarly, 2-amino-3-cyanopyran derivatives can be prepared through a three-component reaction of 3-(bromoacetyl)coumarin with malononitrile and various aromatic aldehydes in boiling ethanol containing a catalytic amount of triethylamine.[4][5]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various heterocyclic compounds derived from 3-(bromoacetyl)coumarin.

Table 1: Synthesis of Five-Membered Heterocycles

| Heterocycle Class | Reagents | Catalyst/Solvent | Conditions | Yield (%) | Reference |

| Thiazole | Thiosemicarbazides | Trimethylamine/Ethanol | Reflux | Good | [4][5] |

| Thiazole | Thioacetamide | Methanol | Reflux | - | [4] |

| Imidazo[1,2-a]pyrimidine | 2-Aminopyrimidines | Microwave (200W) | 100 °C | 5-90 | [4][5][8] |

| Imidazo[2,1-b]thiazole | 2-Aminothiazoles | Ethanol | Reflux | - | [4][8] |

| Pyrazole | Acetylacetone, Hydrazine Hydrate | Ethanol | Reflux | - | [4][8] |

| Thiophene | Sulfur, Malononitrile | Triethylamine/Ethanol | - | - | [4][10] |

| Triazole | Sodium Azide, Propargyl Ethers | - | - | - | [4][5] |

Table 2: Synthesis of Six-Membered Heterocycles

| Heterocycle Class | Reagents | Catalyst/Solvent | Conditions | Yield (%) | Reference |

| Pyridine | Aldehyde, Malononitrile | Ammonium Acetate/Ethanol | Reflux | - | [4][5] |

| Pyran | Aldehyde, Malononitrile | Triethylamine/Ethanol | Boiling | - | [4][5] |

Detailed Experimental Protocols

-

A mixture of 3-(bromoacetyl)coumarin (1 mmol) and thioacetamide (1 mmol) is prepared in methanol (20 mL).

-

The reaction mixture is refluxed for a period of 4-6 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The resulting solid residue is washed with cold ethanol and recrystallized from an appropriate solvent to afford the pure product.

-

A mixture of 3-(bromoacetyl)coumarin (1 mmol) and the corresponding 2-aminopyrimidine derivative (1 mmol) is placed in a microwave reactor vial.

-

The mixture is subjected to microwave irradiation at 200 W and heated to 100 °C.

-

The reaction is typically complete within 10-15 minutes.

-

After cooling to room temperature, the solid product is collected.

-

Purification is achieved by recrystallization from ethanol or by column chromatography to yield the desired product.

-

To a solution of 3-(bromoacetyl)coumarin (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in absolute ethanol (25 mL), add a catalytic amount of ammonium acetate.

-

The reaction mixture is heated under reflux for 8-10 hours.

-

After cooling, the precipitate formed is filtered, washed with ethanol, and dried.

-

The crude product is recrystallized from glacial acetic acid or another suitable solvent to give the pure pyridine derivative.

Biological Significance in Drug Development

The heterocyclic compounds synthesized from 3-(bromoacetyl)coumarin are of significant interest to the pharmaceutical industry due to their wide range of biological activities.

-

Anticancer Activity: Many coumarin derivatives and their heterocyclic hybrids have demonstrated potent antiproliferative and cytotoxic effects against various human cancer cell lines.[1][11][12][13] The mechanisms of action are diverse and can include the inhibition of key signaling pathways like PI3K/Akt/mTOR, induction of apoptosis, and inhibition of angiogenesis.[1][2][12] Coumarin-azole hybrids, in particular, are noted for their significant anticancer properties.[11]

-

Antimicrobial Activity: Numerous coumarin-based heterocycles exhibit significant antibacterial and antifungal properties.[3][14][15][16] These compounds can target essential microbial processes, and their unique structures offer potential solutions to the growing problem of antimicrobial resistance.[15][16] The incorporation of thiazole, pyrazole, and pyrimidine (B1678525) rings into the coumarin scaffold has been shown to enhance antimicrobial efficacy.[14][15]

Conclusion

3-(Bromoacetyl)coumarin has proven to be an exceptionally valuable and versatile platform for the synthesis of a diverse range of heterocyclic compounds. The straightforward and often high-yielding reactions, including classical cyclocondensations and modern multicomponent strategies, provide access to complex molecular architectures. The resulting coumarin-heterocycle hybrids are endowed with significant biological activities, positioning them as promising lead compounds in the ongoing search for new and effective therapeutic agents. This guide serves as a foundational resource for researchers aiming to leverage the synthetic potential of 3-(bromoacetyl)coumarin in the field of medicinal chemistry and drug discovery.

References

- 1. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 2. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of New 4-Heteroarylamino Coumarin Derivatives Containing Nitrogen and Sulfur as Heteroatoms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]

- 5. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antimicrobial activity of new heterocyclic compounds containing thieno[3,2-c] coumarin and pyrazolo[4,3-c] coumarin frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

3-(Bromoacetyl)coumarin derivatives and their properties

An In-Depth Technical Guide to 3-(Bromoacetyl)coumarin Derivatives: Synthesis, Properties, and Applications

Introduction

Coumarins (2H-chromen-2-ones) are a major class of heterocyclic compounds widely found in nature and are of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Their benzopyrone scaffold is a privileged structure, imparting a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4][5] Among the vast library of coumarin (B35378) derivatives, 3-(bromoacetyl)coumarin stands out as a highly versatile and reactive intermediate.[1][2] Its structure features an electrophilic bromoacetyl group at the C3 position, making it an ideal starting material for the synthesis of a plethora of polyfunctionalized heterocyclic systems through reactions with various nucleophiles.[3][6]

This technical guide provides a comprehensive overview of 3-(bromoacetyl)coumarin derivatives for researchers, scientists, and drug development professionals. It covers their synthesis, chemical reactivity, physicochemical properties, and diverse biological applications, with a focus on their potential as therapeutic agents. Detailed experimental protocols and a summary of quantitative data are provided to facilitate further research and development in this promising area.

Synthesis and Reactivity

The primary route for synthesizing 3-(bromoacetyl)coumarin involves the α-halogenation of 3-acetylcoumarin (B160212). This reaction is typically achieved by treating 3-acetylcoumarin with bromine in a suitable solvent like chloroform (B151607).[7][8]

Once synthesized, the 3-(bromoacetyl)coumarin scaffold serves as a powerful building block. The presence of the reactive α-haloketone moiety allows for facile nucleophilic substitution reactions. This reactivity has been exploited to construct a wide array of novel heterocyclic hybrids by reacting 3-(bromoacetyl)coumarin with amines, thioamides, phenols, and other nucleophiles, leading to the formation of coumarin-conjugated thiazoles, imidazoles, pyrazoles, oxazoles, and other complex ring systems.[1][2][4][9]

Physicochemical Properties and Spectral Data

The parent compound, 3-(bromoacetyl)coumarin, is a solid at room temperature with a melting point in the range of 164-168 °C.[10] Its structure has been extensively characterized using various spectroscopic techniques. The spectral data provide key signatures for identifying the scaffold and its derivatives.

Table 1: Spectroscopic Data for 3-(Bromoacetyl)coumarin

| Technique | Observed Signals and Interpretation | Reference(s) |

|---|---|---|

| IR (cm⁻¹) | ~1729 (Lactone C=O stretch), ~1674 (α,β-unsaturated ketone C=O stretch), 3100–3000 (Aromatic C–H stretch) | [1][9][11] |

| ¹H NMR (ppm) | ~8.63 (singlet, 1H, H-4), ~4.74 (singlet, 2H, -CH₂Br) | [1][9] |

| ¹³C NMR (ppm) | ~188.9 (α,β-unsaturated ketone C=O), ~158.9 (Lactone C=O), ~35.6 (-CH₂Br) | [1][9] |

| HRMS (m/z) | 266.9665 ([M+H]⁺, calculated for C₁₁H₈⁷⁹BrO₃) |[1][9] |

Biological and Pharmacological Properties

Derivatives of 3-(bromoacetyl)coumarin exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

A significant body of research has focused on the antiproliferative and cytotoxic effects of these compounds against various cancer cell lines.[1][12] The mechanism of action is often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[4][12] For instance, certain coumarinyl-thiazole derivatives have shown significant activity against ovarian cancer cells (OVCAR-4) by inhibiting the PI3K/Akt/mTOR signaling pathway.[4]

Table 2: Selected Anticancer Activity of 3-(Bromoacetyl)coumarin Derivatives

| Derivative Class | Cell Line | Activity (IC₅₀) | Reference(s) |

|---|---|---|---|

| Coumarinyl-thiazole | OVCAR-4 (Ovarian) | 1.57 ± 0.06 µM | [4][13] |

| Pyranocoumarin | NUGC (Gastric) | 29 nM | [12] |

| Coumarin Sulfonamide | MCF-7 (Breast) | 0.0088 µM | [8] |

| Coumarin-Acrolein Hybrid | A549 (Lung) | 0.70 ± 0.05 µM | [14][15] |

| Coumarin-Acrolein Hybrid | MCF-7 (Breast) | 4.23 ± 0.15 µM | [14][15] |

| Coumarin-Benzimidazole Hybrid | MDA-MB-231 (Breast) | 8.5 µM |[16] |

Antimicrobial and Antifungal Activity

The coumarin nucleus is a well-known pharmacophore in the design of antimicrobial agents.[5] Derivatives synthesized from 3-(bromoacetyl)coumarin have shown promising activity against a range of bacterial and fungal pathogens, including Staphylococcus aureus, E. coli, and Aspergillus species.[5][17] The mechanism often involves the disruption of microbial cellular processes or inhibition of essential enzymes.

Enzyme Inhibition

The structural diversity of 3-(bromoacetyl)coumarin derivatives allows them to interact with various enzyme active sites, leading to potent and sometimes selective inhibition. This property is being explored for the treatment of several diseases.

Table 3: Enzyme Inhibition by 3-(Bromoacetyl)coumarin Derivatives

| Enzyme Target | Derivative Class | Activity (IC₅₀) | Therapeutic Area | Reference(s) |

|---|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | 3-Acetylcoumarin (dichloro-substituted) | 0.31 ± 0.04 µM | Neurodegenerative Diseases | [4][13] |

| Carbonic Anhydrase II (hCA II) | Coumarin Sulfonamide | 0.063 µM | Glaucoma, Epilepsy | [8] |

| Carbonic Anhydrase IX (hCA IX) | Coumarin Sulfonamide | 0.124 µM | Anticancer | [8] |

| Acetylcholinesterase (AChE) | Coumarin-piperazine hybrid | 1.52 ± 0.66 µM | Alzheimer's Disease | [18] |

| α-Glucosidase | Coumarin-thiazole hybrid | - | Diabetes Mellitus |[6][8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core intermediate and a representative biological assay.

Synthesis of 3-(Bromoacetyl)coumarin

This protocol is adapted from established literature procedures.[7]

-

Dissolution: Dissolve 3-acetylcoumarin (1 equivalent) in a suitable volume of chloroform.

-

Bromination: To the solution, add bromine (1 equivalent) dissolved in chloroform dropwise with constant stirring.

-

Reflux: Heat the reaction mixture under reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After completion, cool the mixture to room temperature. The product, 3-(bromoacetyl)coumarin, will precipitate as a solid.

-

Isolation and Purification: Filter the solid precipitate and wash thoroughly with diethyl ether to remove unreacted bromine and impurities.

-

Crystallization: Recrystallize the crude product from an ethanol-chloroform mixture to obtain pure, yellow, needle-like crystals.

-

Characterization: Confirm the structure and purity of the final product using melting point determination, IR, ¹H NMR, and ¹³C NMR spectroscopy.

In-Vitro Cytotoxicity Evaluation (MTT Assay)

This is a generalized protocol for assessing the anticancer activity of synthesized derivatives.

-

Cell Culture: Culture the desired human cancer cell lines (e.g., MCF-7, A549) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in the culture medium to achieve a range of final concentrations. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

References

- 1. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]

- 10. 3-(Bromoacetyl)coumarin 97 29310-88-1 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 15. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 18. mdpi.com [mdpi.com]

Biological Activities of 3-(Bromoacetyl)coumarin Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-(bromoacetyl)coumarin represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural framework serves as a valuable scaffold for the synthesis of a wide array of bioactive molecules. These compounds have demonstrated a broad spectrum of pharmacological effects, including potent anticancer, antimicrobial, and enzyme inhibitory activities. This technical guide provides a comprehensive overview of the biological activities of 3-(bromoacetyl)coumarin scaffolds, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to support further research and drug development endeavors in this promising area.

Introduction

Coumarins, a group of benzopyrone-containing natural and synthetic compounds, are well-established for their diverse pharmacological properties. The introduction of a bromoacetyl group at the 3-position of the coumarin (B35378) nucleus significantly enhances the electrophilicity and reactivity of the molecule, making 3-(bromoacetyl)coumarin a versatile precursor for the synthesis of various heterocyclic systems.[1][2][3][4] This reactivity has been exploited to generate extensive libraries of derivatives with a wide range of biological activities. This guide will delve into the key biological applications of these scaffolds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties.

Anticancer Activity

Derivatives of 3-(bromoacetyl)coumarin have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[5] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.[6][7]

Quantitative Anticancer Activity Data

The anticancer efficacy of various derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. A summary of reported IC50 values for selected 3-(bromoacetyl)coumarin derivatives is presented in Table 1.

| Compound ID/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole Derivative 6a | Ovarian Cancer (OVCAR-4) | 1.569 ± 0.06 | [6] |

| Coumarin-Triazole Hybrid 10b | Breast Cancer (MCF-7) | 19.4 ± 0.22 | [7] |

| Coumarin-Triazole Hybrid 10e | Breast Cancer (MCF-7) | 14.5 ± 0.30 | [7] |

| Coumarin Derivative 4 | Leukemia (HL60) | 8.09 | [7] |

| Coumarin Derivative 8b | Liver Cancer (HepG2) | 13.14 | [7] |

Table 1: Anticancer Activity of 3-(Bromoacetyl)coumarin Derivatives

Signaling Pathways in Anticancer Activity

A significant mechanism underlying the anticancer effects of some coumarin derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[6][8][9][10] Inhibition of this pathway by 3-(bromoacetyl)coumarin derivatives can lead to decreased phosphorylation of Akt and downstream effectors like mTOR, ultimately inducing apoptosis and inhibiting tumor growth.[6]

Caption: PI3K/Akt signaling pathway and the inhibitory action of 3-(bromoacetyl)coumarin derivatives.

Antimicrobial Activity

Derivatives synthesized from 3-(bromoacetyl)coumarin scaffolds have demonstrated significant activity against a range of pathogenic bacteria and fungi.[11][12] The reactive bromoacetyl group allows for the facile introduction of various pharmacophores that can interact with microbial targets.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is often quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar (B569324) diffusion assays. Table 2 summarizes the antimicrobial activity of selected derivatives.

| Compound ID/Derivative | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Pyridinyl Coumarin 9 | Staphylococcus aureus | 4.88 | 21 | [11] |

| Pyridinyl Coumarin 9 | Escherichia coli | 78.13 | 12 | [11] |

| Pyridinyl Coumarin 9 | Candida albicans | 9.77 | 18 | [11] |

| Pyridinyl Coumarin 4f | Staphylococcus aureus | 9.77 | 19 | [11] |

| Hydrazonyl Thiazolyl Coumarin 10c | Mycobacterium tuberculosis | 15 (mM) | Not Reported | [12] |

Table 2: Antimicrobial Activity of 3-(Bromoacetyl)coumarin Derivatives

Enzyme Inhibition

The structural diversity of 3-(bromoacetyl)coumarin derivatives allows them to be tailored as inhibitors for various enzymes, playing a role in different pathological conditions.

Quantitative Enzyme Inhibition Data

The inhibitory potential of these compounds is assessed by determining their IC50 or Ki values against specific enzymes.

| Compound ID/Derivative | Enzyme | IC50 (µM) | Ki (µM) | Reference |

| Thiazole Derivative 6a | PI3Kα | 0.225 ± 0.01 | Not Reported | [6] |

Table 3: Enzyme Inhibitory Activity of 3-(Bromoacetyl)coumarin Derivatives

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of 3-(bromoacetyl)coumarin derivatives.

Synthesis of 3-(Bromoacetyl)coumarin Derivatives

The general synthesis of 3-(bromoacetyl)coumarin derivatives involves the bromination of 3-acetylcoumarins. The resulting 3-(bromoacetyl)coumarin is a versatile intermediate that can react with various nucleophiles to yield a diverse range of heterocyclic compounds.[1][3]

Caption: General synthesis scheme for 3-(bromoacetyl)coumarin derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

Materials:

-

3-(Bromoacetyl)coumarin derivative stock solution (in DMSO)

-

Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-(bromoacetyl)coumarin derivative in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.[17][18][19]

Materials:

-

3-(Bromoacetyl)coumarin derivative stock solution (in DMSO)

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile saline solution (0.85% NaCl)

-

McFarland turbidity standard (0.5)

-

Sterile cork borer (6 mm diameter)

-

Positive control (standard antibiotic)

-

Negative control (DMSO)

Protocol:

-

Inoculum Preparation: Prepare a microbial suspension in sterile saline and adjust the turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Uniformly swab the surface of an MHA plate with the prepared inoculum.

-

Well Preparation: Aseptically create wells (6 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the 3-(bromoacetyl)coumarin derivative solution at a specific concentration into each well. Also, add positive and negative controls to separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Western Blot Analysis for PI3K/Akt Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the PI3K/Akt pathway.[20][21][22]

Materials:

-

3-(Bromoacetyl)coumarin derivative

-

Cancer cell lines

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with the 3-(bromoacetyl)coumarin derivative for the desired time. Lyse the cells using ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Caption: Experimental workflow for biological activity screening.

Conclusion

3-(Bromoacetyl)coumarin scaffolds are undeniably valuable building blocks in the field of medicinal chemistry. The ease of their synthesis and the high reactivity of the bromoacetyl group provide a facile route to a vast array of structurally diverse derivatives. The significant anticancer, antimicrobial, and enzyme inhibitory activities demonstrated by these compounds underscore their potential for the development of novel therapeutic agents. The information compiled in this technical guide, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to serve as a valuable resource for researchers and to stimulate further investigation into the promising therapeutic applications of 3-(bromoacetyl)coumarin derivatives. Future efforts should focus on optimizing the lead compounds, elucidating detailed mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies.

References

- 1. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]

- 2. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]